molecular formula C13H23N3O2S B5881847 ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate

ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate

Cat. No. B5881847
M. Wt: 285.41 g/mol
InChI Key: GJCOHMROXFFGMN-UHFFFAOYSA-N
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Description

Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate, also known as ECPP, is a chemical compound that has gained significant attention in the field of scientific research. ECPP is a piperazine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and GABA. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has also been shown to interact with specific receptors, including 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. However, there are also some limitations to its use. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate is a relatively new compound, and its long-term effects and safety profile are not fully understood. Additionally, the synthesis of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate requires specialized equipment and expertise, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate. One area of interest is the development of new drugs based on the structure of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate. Researchers are also interested in further exploring the mechanism of action of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate and its potential applications in the treatment of various neurological disorders. Additionally, there is a need for further studies to determine the long-term effects and safety profile of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate.

Synthesis Methods

The synthesis of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate involves the reaction of ethyl 4-aminopiperazine-1-carboxylate with cyclopentanecarbonyl isothiocyanate. The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature, and reaction time. The product is then purified using chromatographic techniques to obtain pure ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate.

Scientific Research Applications

Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess significant biological activity, including anticonvulsant, anxiolytic, and antidepressant effects. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has been identified as a potential lead compound for the development of new drugs to treat various neurological disorders.

properties

IUPAC Name

ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-2-18-13(17)16-9-7-15(8-10-16)12(19)14-11-5-3-4-6-11/h11H,2-10H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCOHMROXFFGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate

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